molecular formula C6H12N2 B170100 2,6-Diazaspiro[3.4]octane CAS No. 136098-13-0

2,6-Diazaspiro[3.4]octane

Cat. No.: B170100
CAS No.: 136098-13-0
M. Wt: 112.17 g/mol
InChI Key: OXPIFHNJGOJJQZ-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.4]octane is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes have been developed for the preparation of 2,6-Diazaspiro[3.4]octane. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The scalability of these methods makes them suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the nitrogen atoms within the spiro structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the nitrogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diazaspiro[3.4]octane is unique due to its specific nitrogen atom arrangement within the spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

2,7-diazaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-7-3-6(1)4-8-5-6/h7-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPIFHNJGOJJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594997
Record name 2,6-Diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136098-13-0
Record name 2,6-Diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What makes 2,6-Diazaspiro[3.4]octane a promising scaffold in medicinal chemistry?

A: this compound and its derivatives have gained attention as valuable building blocks in medicinal chemistry. This is primarily due to their structural resemblance to other common modules found in drugs, such as piperazine and morpholine. Utilizing these spirocyclic amines as surrogates offers a way to explore new chemical spaces and potentially identify novel drug candidates [].

Q2: How readily available is this compound for research purposes?

A: Efficient synthetic methods have been developed for producing this compound derivatives in significant quantities. For example, a [3+2] cycloaddition approach has been successfully employed to synthesize multi-gram quantities of 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane in relatively high yields []. This improved accessibility makes it a practical starting point for various research endeavors.

Q3: Has this compound shown potential in any specific therapeutic areas?

A: Research indicates promise for this compound derivatives in treating tuberculosis. A study exploring a small set of twelve nitrofuran carboxamide compounds, derived from a this compound building block, revealed a particularly potent antitubercular lead. This lead compound displayed a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv []. These findings highlight the potential of this scaffold for developing new antitubercular agents.

Q4: How does modifying the structure of this compound derivatives affect their activity?

A: Research indicates that even small changes to the periphery of the this compound core can significantly impact its biological activity. For instance, introducing various azole substituents to the nitrofuran carboxamide chemotype led to a range of inhibitory activities against Mycobacterium tuberculosis []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for desired biological effects.

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